3-Chloro-2-methylpyridine
Overview
Description
3-Chloro-2-methylpyridine is a derivative of pyridine, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . It is an organohalide that consists of a pyridine core bearing a chloromethyl group .
Synthesis Analysis
The synthesis of 2-chloro-3-methylpyridine has been reported in several studies. For example, one study reported the synthesis of 2-chloro-3-methylpyridine from 2-cyanoacetamide and 4,4-dimethoxyl-2-butanone via condensation, cyclization, one-pot reaction of chlorination and hydrolysis, and Hofmann reaction . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-methylpyridine is characterized by a pyridine core bearing a chloromethyl group . The molecular formula is C6H6ClN .
Chemical Reactions Analysis
3-Chloro-2-methylpyridine is involved in various chemical reactions. For example, it is used as a precursor to pyridine-containing ligands . It is also used in the synthesis of anti-ulcerative agents and other pharmaceutical compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-2-methylpyridine include a molecular weight of 127.57 g/mol, a refractive index of n20/D 1.533 (lit.), a boiling point of 192-193 °C/751 mmHg (lit.), and a density of 1.17 g/mL at 25 °C (lit.) .
Scientific Research Applications
Synthesis and Purification
- Purification Techniques: The purification of 2-Chloro-5-trichloromethylpyridine, closely related to 3-Chloro-2-methylpyridine, has been achieved through extraction, distillation, and column chromatography, achieving a purity surpassing 99% (Su Li, 2005).
Intermediate in Nicotine Insecticides
- Production of Nicotine Insecticides: 3-Methylpyridine-N-oxide, an essential intermediate in the preparation of 2-chloro-5-methylpyridine, plays a significant role in synthesizing nicotine insecticides like imidacloprid and acetamiprid (Fu-Ning Sang et al., 2020).
Functionalization and Synthesis
- Pyridinylmethyl Functionalization: The functionalization of 2-Fluoro-4-methylpyridine, through processes like chlorination, leads to the synthesis of novel alkylating agents for cognition enhancer drug candidates (J. Pesti et al., 2000).
- Synthesis of 2-Chloro-3-Amino-4-Methylpyridine: This compound was synthesized using 4,4-dimethoxy-2-butanone and malononitrile as raw materials, achieving an overall yield of 57.3% (L. Fan, 2008).
Photochemical Studies
- E→Z Isomerization and Antimicrobial Activity: 2-Chloro-5-methylpyridine-3-olefin derivatives have been synthesized and studied for their photochemical E (trans)→Z (cis) isomerization. These derivatives exhibited significant antimicrobial activity (B. Gangadasu et al., 2009).
Various Synthesis Methods
- Preparation Methods: A review of various preparation methods for 2-chloro-5-methylpyridine includes chlorination of 3-methylpyridine N-oxide, reaction with methyl nitrite, and chlorination of acetenamide [(Zhao Bao, 2003)](https://consensus.app/papers/preparation-2chloro5methylpyridine-bao/8dc35a04ae8f5278823ec4d526e21e60/?utm_source=chatgpt).
Industrial Applications
- Applications in Pesticides: Several derivatives of 3-methylpyridine, such as 2-chloro-5-chloromethylpyridine, are used as intermediates in pesticide production. The development trends of nicotine pesticides have been discussed in relation to these derivatives (Yang Yi, 2005).
Vibrational and Electronic Structure Analysis
- Structural Studies: Investigations on compounds like 2-chloro-4-nitropyridine, closely related to 3-Chloro-2-methylpyridine, provide insights into their optimized molecular structures, vibrational wavenumbers, electronic properties, and NMR analyses (G. Velraj et al., 2015).
Safety And Hazards
3-Chloro-2-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
3-chloro-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEYOMUPVMGJPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376459 | |
Record name | 3-chloro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methylpyridine | |
CAS RN |
72093-03-9 | |
Record name | 3-chloro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 72093-03-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.